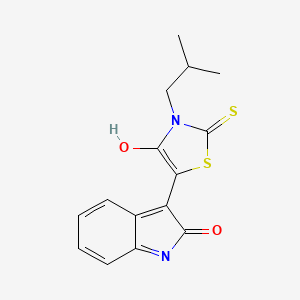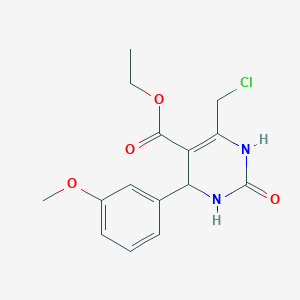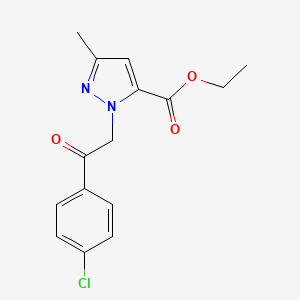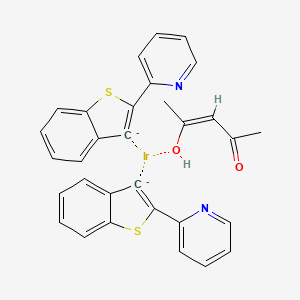![molecular formula C17H12ClF2N3OS B15086748 4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B15086748.png)
4-(4-chlorophenyl)-2-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoromethoxy group attached to a benzaldehyde moiety, and a thiazolylidene hydrazone linkage with a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves a multi-step process:
Formation of 4-(difluoromethoxy)benzaldehyde: This can be achieved through the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate.
Synthesis of (2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: This involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring, followed by the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)benzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Wirkmechanismus
The mechanism of action of 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or microbial growth, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(methoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone: Similar structure but with a methyl group instead of a chlorophenyl group.
Uniqueness
The presence of the difluoromethoxy group in 4-(difluoromethoxy)benzaldehyde ((2E)-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone imparts unique electronic properties that can enhance its reactivity and interaction with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C17H12ClF2N3OS |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12ClF2N3OS/c18-13-5-3-12(4-6-13)15-10-25-17(22-15)23-21-9-11-1-7-14(8-2-11)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+ |
InChI-Schlüssel |
ABXYLXQOEVQXFJ-ZVBGSRNCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-fluoro-7-hydroxy-3-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B15086667.png)
![4-ethyl-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B15086675.png)

![2-Butyl-1-[4-(4-fluorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15086682.png)
![4-Hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B15086694.png)

![(5E)-3-butyl-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15086714.png)


![9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B15086734.png)
![4-{5-[(4-bromobenzyl)sulfanyl]-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B15086759.png)


![ethyl 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15086767.png)
